

# An In-depth Technical Guide to the Physicochemical Properties of Octrizole (UV-329)

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## Compound of Interest

Compound Name: Octrizole

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## Abstract

**Octrizole**, systematically named 2-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol and also known as UV-329, is a high-performance ultraviolet light absorber (UVA) belonging to the hydroxyphenyl benzotriazole class.<sup>[1]</sup> Its primary function is to protect various organic materials, such as plastics and polymers, from degradation caused by UV radiation.<sup>[2]</sup> This is achieved by absorbing harmful UV light, primarily in the 270-380 nm range, and dissipating the energy as harmless thermal energy.<sup>[3][4]</sup> This technical guide provides a comprehensive overview of the core physicochemical properties of **Octrizole**, detailed experimental protocols for their determination, and visualizations of its mechanism of action and synthesis.

## Core Physicochemical Properties

The following tables summarize the key physical and chemical properties of **Octrizole** (UV-329).

Table 1: General and Chemical Identifiers

Property	Value
Chemical Name	2-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol[5]
Synonyms	Octrizole, UV-329, Tinuvin 329, Cyasorb UV 5411[5]
CAS Number	3147-75-9[6]
Molecular Formula	C <sub>20</sub> H <sub>25</sub> N <sub>3</sub> O[6]
Molecular Weight	323.43 g/mol [4]
Appearance	White to off-white or slightly yellowish powder/solid.[4][6]

Table 2: Quantitative Physicochemical Data

Property	Value	Conditions
Melting Point	106-108 °C[4]	-
Boiling Point	471.8 ± 55.0 °C (Predicted)[4]	760 mmHg
Density	1.10 ± 0.1 g/cm <sup>3</sup> (Predicted)[7]	-
Vapor Pressure	0 Pa[4]	20 °C
1.58E-09 mmHg[8]	25 °C	
Water Solubility	2 µg/L[4]	20 °C
LogP (o/w)	7.29 (Estimated)[4]	-
pKa	8.07 ± 0.45 (Predicted)[4]	-
UV Absorption Max (λmax)	340 nm[9]	In Dichloromethane[9]

Table 3: Solubility in Organic Solvents

Solvent	Solubility ( g/100ml )	Temperature
Methylene Chloride	38	20 °C[2]
Chloroform	37	20 °C[2]
Benzene	32	20 °C[2]
Cyclohexane	15	20 °C[2]
Ethyl Acetate	15	20 °C[2]
Acetone	9	20 °C[2]
n-Hexane	6	20 °C[2]
Methanol	0.6	20 °C[2]

## Mechanism of Action: UV Absorption and Energy Dissipation

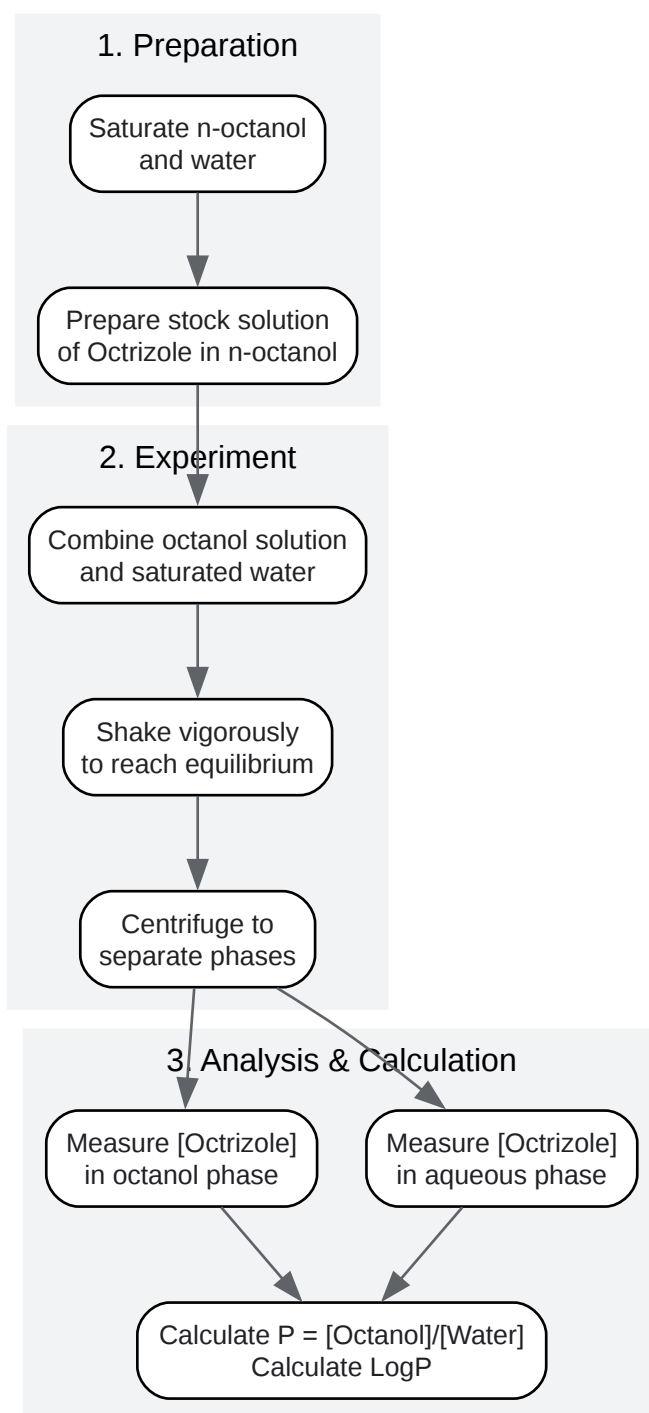
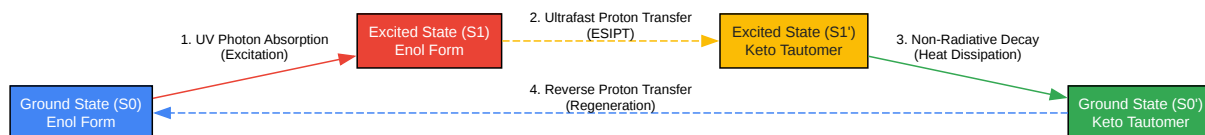
The remarkable photostability of **Octrizole** is due to its ability to undergo an efficient and ultrafast process known as Excited-State Intramolecular Proton Transfer (ESIPT).[4] This mechanism allows the molecule to absorb high-energy UV photons and dissipate the energy as heat through a rapid, reversible tautomerization cycle, preventing photodegradation of both the absorber and the host material.[4][10]

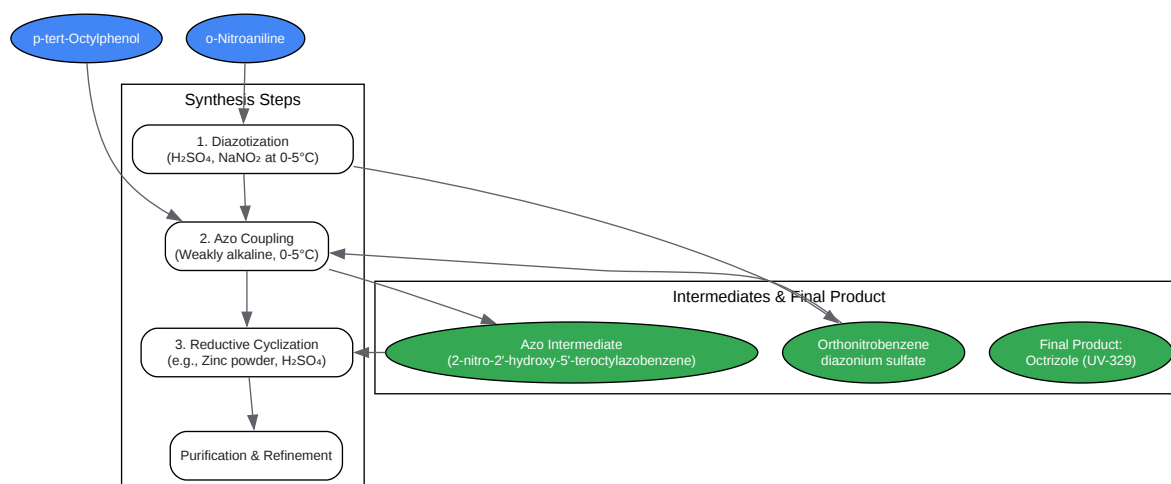
The process involves the following steps:

- **UV Absorption:** The molecule absorbs a UV photon, transitioning to an excited electronic state (S1).[3]
- **Proton Transfer:** In the excited state, a proton is rapidly transferred from the phenolic hydroxyl group to a nitrogen atom on the benzotriazole ring, forming an excited-state keto-tautomer.[4][11]
- **Non-Radiative Decay:** The excited keto-tautomer undergoes very fast internal conversion to its ground state, releasing the absorbed energy as thermal energy (heat).[11]

- Reverse Proton Transfer: In the ground state, the proton transfers back to the phenolic oxygen, regenerating the original molecule, which is then ready to absorb another UV photon.[\[4\]](#)

This entire cycle occurs on a picosecond timescale, enabling a single molecule to dissipate the energy of thousands of UV photons without significant degradation.[\[10\]](#)





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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

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